6-Phenylhex-3-enoic acid
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Overview
Description
6-Phenylhex-3-enoic acid is an organic compound characterized by a phenyl group attached to a hexenoic acid chain. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylhex-3-enoic acid typically involves the reaction of phenylacetic acid with hex-3-enoic acid under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the carbon-carbon bond between the phenyl and hexenoic acid moieties .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylhex-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde forms.
Reduction: Reduction reactions typically yield alcohol derivatives of the compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) are used for halogenation reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
6-Phenylhex-3-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Phenylhex-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical reactions within cells. The compound’s structure allows it to fit into enzyme active sites, blocking substrate access and altering enzyme activity .
Comparison with Similar Compounds
- 6-Phenylhexanoic acid
- 6-Phenylhex-2-enoic acid
- 6-Phenylhex-4-enoic acid
Comparison: 6-Phenylhex-3-enoic acid is unique due to its specific double bond position, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound exhibits distinct chemical and biological properties, making it valuable for targeted research applications .
Properties
CAS No. |
88534-44-5 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-phenylhex-3-enoic acid |
InChI |
InChI=1S/C12H14O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8H,5,9-10H2,(H,13,14) |
InChI Key |
COHMGRNHJHIXNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CCC(=O)O |
Origin of Product |
United States |
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